N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of various neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide is not fully understood, but it is believed to act by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway. This pathway has been implicated in the pathogenesis of various neurodegenerative diseases, and inhibition of this pathway has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide has been shown to have a number of biochemical and physiological effects, including the inhibition of JNK activation, the promotion of neuronal survival, and the reduction of oxidative stress. These effects are thought to contribute to the neuroprotective properties of N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide is its well-established neuroprotective properties, which make it a valuable tool for investigating the mechanisms underlying neurodegenerative diseases. However, one limitation of N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide is its relatively low potency, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide. One area of interest is the development of more potent analogs of N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide that may be more effective in the treatment of neurodegenerative diseases. Another area of interest is the investigation of the potential therapeutic applications of N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide in other disease contexts, such as cancer and inflammation. Finally, further research is needed to fully understand the mechanism of action of N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide and to identify potential downstream targets of its neuroprotective effects.
Synthesemethoden
The synthesis of N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide involves a multi-step process that includes the reaction of 3,4-dimethoxybenzylamine with 2-bromo-1-phenylethane to form the corresponding secondary amine. This amine is then reacted with proline to form the prolinamide derivative, which is subsequently protected with a tert-butyloxycarbonyl (Boc) group. The final step involves the removal of the Boc group to yield N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide has been extensively studied for its potential therapeutic applications in the treatment of various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide has been shown to have neuroprotective effects and to promote neuronal survival.
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(2-phenylethyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-11-10-18(15-21(20)27-2)16-23-22(25)19-9-6-13-24(19)14-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,15,19H,6,9,12-14,16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAKCNHFSJPTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCCN2CCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.